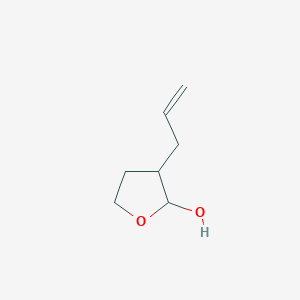
3-allyl-tetrahydrofuran-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-tetrahydrofuran-2-ol is a chemical compound with the molecular formula C₇H₁₂O₂. It is also known by its IUPAC name, 3-allyltetrahydrofuran-3-ol. This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and an allyl group attached to the ring. The compound is a liquid at room temperature and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-tetrahydrofuran-2-ol typically involves the reaction of an appropriate starting material with reagents that introduce the allyl group and form the oxolane ring. One common method involves the use of allyl alcohol and a suitable catalyst to facilitate the ring formation. The reaction conditions often include moderate temperatures and the presence of a solvent such as tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the starting materials are mixed and reacted under controlled conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-allyl-tetrahydrofuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The allyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions may involve halogens or other nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-allyl-tetrahydrofuran-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-allyl-tetrahydrofuran-2-ol involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species can then interact with various biomolecules, leading to different biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Prop-2-yn-1-yl)oxolan-2-one: This compound has a similar structure but contains a triple bond instead of a double bond in the allyl group.
1-(Oxolan-3-yl)propan-2-ol: This compound has a similar oxolane ring but differs in the position and type of substituents.
Uniqueness
3-allyl-tetrahydrofuran-2-ol is unique due to its specific combination of an oxolane ring and an allyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
88938-66-3 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-prop-2-enyloxolan-2-ol |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-5-9-7(6)8/h2,6-8H,1,3-5H2 |
InChI-Schlüssel |
ZWWRNGMSLPQRIL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCOC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





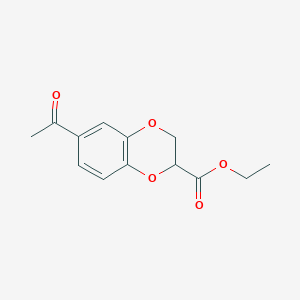
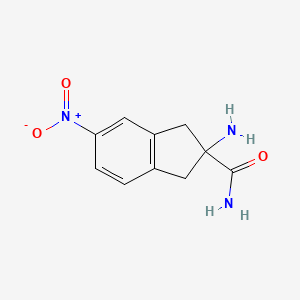
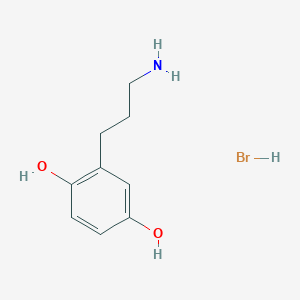
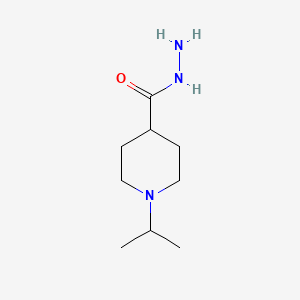
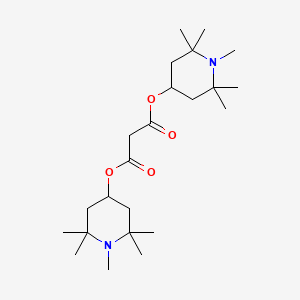
![4-Bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene](/img/structure/B8549424.png)
![n4-Hydroxy-2-isobutyl-n1-(9-oxo-1,8-diaza-tricyclo[10.6.1.013,18]nonadeca-12(19),13,15,17-tetraen-10-yl)-succinamide](/img/structure/B8549428.png)

![Carbamic acid,[2-amino-4-cyano-5-(methylpropylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8549436.png)


